molecular formula C5H8N4O B3331406 4-amino-1-methyl-1H-Imidazole-2-carboxamide CAS No. 827588-62-5

4-amino-1-methyl-1H-Imidazole-2-carboxamide

Cat. No.: B3331406
CAS No.: 827588-62-5
M. Wt: 140.14 g/mol
InChI Key: HXTHSKQFRDUYEK-UHFFFAOYSA-N
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Description

4-amino-1-methyl-1H-Imidazole-2-carboxamide is a useful research compound. Its molecular formula is C5H8N4O and its molecular weight is 140.14 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1-methylimidazole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-9-2-3(6)8-5(9)4(7)10/h2H,6H2,1H3,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTHSKQFRDUYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101262000
Record name 4-Amino-1-methyl-1H-imidazole-2-carboxamide
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Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827588-62-5
Record name 4-Amino-1-methyl-1H-imidazole-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=827588-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1-methyl-1H-imidazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101262000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Trajectory of Imidazole Based Chemical Research and Initial Compound Characterization Efforts

The study of imidazole-based compounds dates back to the 19th century. The parent compound, imidazole (B134444), was first synthesized by Heinrich Debus in 1858 by reacting glyoxal (B1671930) and formaldehyde (B43269) in ammonia (B1221849). nbinno.com This discovery opened the door to a rich field of chemical exploration. Initially named "glyoxaline," imidazole's amphoteric nature and aromaticity made it a subject of fundamental chemical interest. nbinno.comnih.gov Over the decades, research expanded significantly, particularly as the imidazole core was identified in essential biological molecules like the amino acid histidine, histamine, and purines, which form the building blocks of DNA. mdpi.com

Significance of the 4 Amino 1 Methyl 1h Imidazole 2 Carboxamide Scaffold Within Heterocyclic Chemistry

The specific arrangement of functional groups on the 4-amino-1-methyl-1H-imidazole-2-carboxamide scaffold imparts it with significant utility in synthetic and medicinal chemistry. As a sub-class of heterocyclic compounds, substituted imidazoles are recognized as versatile building blocks for creating more complex molecules. nbinno.comnbinno.com

The imidazole (B134444) ring itself is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nbinno.com The scaffold of this compound is a purine (B94841) mimic; this structural similarity to the purines found in DNA and ATP allows compounds derived from this scaffold to potentially interact with biological systems, such as inhibiting kinases by competing for the ATP binding site. nih.gov

The functional groups attached to the imidazole core are crucial:

The 4-amino group: Provides a key site for further chemical reactions and can act as a hydrogen bond donor, which is critical for molecular recognition in biological systems.

The 1-methyl group: This substitution prevents tautomerization and locks the molecule into a single isomeric form, which can be essential for specific receptor binding. It also influences the compound's solubility and electronic properties.

The 2-carboxamide (B11827560) group: This functional group is a common feature in drug molecules, offering sites for hydrogen bonding and further synthetic modification. The conversion from a methyl or ethyl ester to a carboxamide is a common strategy in drug discovery to modulate properties like solubility, stability, and target engagement. nih.gov

This combination of features makes the this compound scaffold an attractive starting point for constructing libraries of compounds for biological screening and for the targeted synthesis of potential therapeutic agents. nih.gov

Overview of Established and Emerging Research Domains for the Chemical Compound

While direct research publications focusing on 4-amino-1-methyl-1H-imidazole-2-carboxamide as a final product are limited, the research applications of its immediate precursors, particularly the methyl and ethyl esters, provide a clear indication of its utility. This compound primarily serves as an important intermediate or building block in the synthesis of more complex, high-value molecules. nbinno.comchemicalbook.com

Key Research Applications:

Research DomainApplication of Precursor/Related CompoundPotential Role of this compound
Neurodegenerative Diseases The precursor, Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate, is used in the preparation of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2). chemicalbook.com Mutations in the LRRK2 gene are linked to an increased risk of Parkinson's disease. nih.govnih.govServes as a key intermediate that can be readily converted from the methyl ester to enable the synthesis of diverse LRRK2 inhibitors for preclinical studies. nih.gov
Oncology The same methyl ester precursor is also used in the synthesis of Pyrrolobenzodiazepines (PBDs). chemicalbook.com PBDs are a class of compounds known for their ability to bind to DNA and are investigated as potent anticancer agents. nih.govFunctions as a building block to construct the complex heterocyclic systems required for the PBD scaffold, contributing to the development of novel cancer therapeutics. nih.gov
Biochemical Research The related ethyl ester is used to study enzyme activity and protein interactions due to its structural resemblance to amino acid derivatives. nbinno.comThe carboxamide can be used to synthesize probes and molecular tools to investigate metabolic pathways and cellular functions, leveraging its ability to form specific hydrogen bonds. nbinno.com

The established use of its ester analogues in synthesizing potential therapeutics for Parkinson's disease and cancer highlights the compound's relevance in drug discovery. chemicalbook.com Emerging research may see this specific carboxamide used to refine the properties of lead compounds, as the amide group can offer different solubility and metabolic stability profiles compared to an ester. nih.gov

Ethical Frameworks and Best Practices in Chemical Synthesis and Pre Clinical Research Methodologies

Strategic Approaches to the Construction of the this compound Core Structure

The assembly of the this compound core can be achieved through several strategic pathways, ranging from established multi-step sequences to the development of more streamlined one-pot procedures. The regiochemical control of substituent placement on the imidazole (B134444) ring is a critical aspect of these synthetic endeavors.

Established Multi-Step Synthetic Pathways and Optimized Protocols

A prevalent and well-established route to this compound involves a multi-step sequence commencing from commercially available ester precursors. The most common starting materials for this approach are methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate and ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride. chemicalbook.comuni.lu These precursors possess the requisite substitution pattern on the imidazole core, simplifying the synthetic challenge to the conversion of the ester functionality into a primary carboxamide.

The key transformation in this pathway is the amidation or ammonolysis of the ester. This reaction is typically achieved by treating the ester with ammonia (B1221849) in a suitable solvent, such as methanol (B129727) or ethanol, often at elevated temperatures and pressures in a sealed vessel. The use of the hydrochloride salt of the ethyl ester may necessitate the addition of a base to neutralize the salt and liberate the free amine for the subsequent reaction.

Table 1: Key Intermediates in the Multi-Step Synthesis

Compound NameCAS NumberRole in Synthesis
Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate162085-97-4Precursor
Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride180258-46-2Precursor

Optimization of this amidation step focuses on maximizing the yield and purity of the final carboxamide while minimizing reaction times and the formation of byproducts. Key parameters for optimization include the choice of solvent, reaction temperature, concentration of ammonia, and the potential use of catalysts to facilitate the conversion. While specific optimized protocols for the direct amidation of these exact precursors are not extensively detailed in publicly available literature, general principles of ester-to-amide conversions guide the process.

An analogous industrial production method for a related compound, 4-amino-5-imidazole carboxamide, involves a two-step process starting from diaminomaleonitrile (B72808). google.com This process includes the formation of an intermediate which then undergoes a ring-closure reaction under alkaline conditions. google.com This suggests that a similar multi-step approach from acyclic precursors could be a viable, though more complex, alternative for the synthesis of the title compound.

Development of Novel and Expedited One-Pot Synthetic Routes

In contrast to the sequential nature of multi-step syntheses, one-pot reactions offer significant advantages in terms of operational simplicity, reduced waste generation, and improved time efficiency. While a specific one-pot synthesis for this compound is not prominently reported, the general principles of multicomponent reactions for imidazole synthesis can be adapted to design a potential route. asianpubs.org

A hypothetical one-pot approach could involve the condensation of three or more simple, acyclic precursors that together provide all the necessary atoms for the final imidazole ring and its substituents. For instance, a reaction between a glyoxal (B1671930) derivative, methylamine, an ammonia source, and a synthon for the carboxamide group could potentially be devised. Microwave-assisted organic synthesis is a technique that has been successfully applied to accelerate the one-pot synthesis of other substituted imidazoles and could be explored for this target molecule. nih.gov

The development of such a route would require careful selection of starting materials and reaction conditions to control the regioselectivity of the cyclization and ensure the desired 1,2,4-substitution pattern.

Regioselective Synthesis Strategies for Imidazole Ring Formation

The regioselective construction of the imidazole ring is paramount to ensure the correct placement of the amino, methyl, and carboxamide groups. When building the ring from acyclic precursors, the order of bond formation and the nature of the substituents on the starting materials dictate the final regiochemical outcome.

Several strategies have been developed for the regioselective synthesis of highly substituted imidazoles. nih.govfigshare.com For example, the reaction of allenyl sulfonamides with amines has been shown to produce 4- and 5-functionalized imidazoles with regioselectivity dependent on the substituents on the nitrogen atoms. nih.govfigshare.com Another approach involves the reaction of diaminomaleonitrile (DAMN)-based imines with aldehydes, where the presence of certain directing groups can control the regioselectivity of the cyclization to favor the formation of specific imidazole isomers. nih.gov

A potential regioselective synthesis for a precursor to this compound could start from a β-enamino ketoester, which upon reaction with hydroxylamine (B1172632) hydrochloride, can lead to the formation of a specific regioisomer of an oxazole, which could then be transformed into the desired imidazole. beilstein-journals.org The synthesis of a related compound, ethyl 4-amino-1-(methoxymethyl)-1H-imidazole-2-carboxylate, has been achieved with complete regiocontrol through the denitrogenative ring contraction of a 5-amino-1,2,3-triazole precursor. evitachem.com This highlights the potential of using ring-transformation strategies to achieve high regioselectivity in imidazole synthesis.

Catalytic Systems in the Synthesis and Functionalization of the Chemical Compound

Catalysis plays a crucial role in modern organic synthesis by enabling efficient and selective transformations. The application of transition metal, organocatalytic, and biocatalytic systems to the synthesis and functionalization of this compound offers promising avenues for improving existing methods and developing novel synthetic routes.

Transition Metal-Catalyzed Coupling Reactions

While specific examples of transition metal-catalyzed coupling reactions for the direct synthesis or functionalization of this compound are not widely reported, the broader field of imidazole synthesis has significantly benefited from such methodologies. Transition metals like copper, palladium, rhodium, and ruthenium have been employed in a variety of reactions to form the imidazole core or to introduce substituents onto a pre-existing imidazole ring. rsc.org

For instance, copper-catalyzed multicomponent reactions have been utilized for the synthesis of substituted imidazoles. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for the C-H functionalization of imidazole rings, allowing for the introduction of aryl, vinyl, and alkynyl groups. These methods could potentially be applied to the functionalization of the this compound core, for example, by modifying the amino group or by introducing substituents at the C-5 position.

Organocatalytic and Biocatalytic Approaches

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis and for promoting a wide range of chemical transformations. While the direct application of organocatalysis to the synthesis of this compound is not well-documented, the principles of organocatalysis could be applied to develop novel synthetic routes. For example, an organocatalyst could be employed to facilitate the key bond-forming steps in a one-pot synthesis of the imidazole core.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers the advantages of high selectivity, mild reaction conditions, and environmental compatibility. The direct biocatalytic synthesis of this compound has not been reported. However, enzymes could potentially be used for the selective functionalization of the molecule or for the synthesis of chiral derivatives. For instance, a lipase (B570770) could be used for the enzymatic resolution of a racemic precursor, or a hydrolase could be employed for the selective hydrolysis of a related ester to a carboxylic acid. The synthesis of a related compound, 5-amino-1H-imidazole-4-carboxamide, has been a subject of interest, suggesting that enzymatic pathways for the synthesis of aminoimidazole carboxamides are plausible. researchgate.netdoi.org

Derivatization and Selective Functionalization of this compound

The chemical scaffold of this compound presents multiple reactive sites, making it a versatile building block for the synthesis of a diverse array of derivatives. The primary amino group, the carboxamide moiety, and the imidazole ring itself are all amenable to selective functionalization, allowing for the systematic exploration of chemical space in the development of new chemical entities.

Modifications at the Amino Group (N-alkylation, N-acylation, amidation)

The exocyclic amino group at the C4 position of the imidazole ring is a key site for derivatization, enabling the introduction of a wide variety of substituents through N-alkylation, N-acylation, and other amidation reactions. These modifications can significantly alter the physicochemical properties and biological activities of the parent molecule.

N-Alkylation: The introduction of alkyl groups to the amino function can be achieved through various synthetic methods. Direct alkylation using alkyl halides in the presence of a base is a common approach. For instance, reaction with primary alkyl halides can be carried out to introduce straight-chain or branched alkyl groups. The choice of base and solvent is crucial to control the degree of alkylation and prevent side reactions. Some N-alkyl imidazole derivatives have been prepared from imidazole and alkyl halides in the presence of potassium hydroxide (B78521) impregnated on alumina, offering a mild reaction condition and good yields. ciac.jl.cn Another method involves the use of organic tertiary amines with strong alkalinity, such as 4-dimethylamino pyridine (B92270) (DMAP), in solvents like toluene (B28343) or acetonitrile (B52724) at elevated temperatures. google.com

N-Acylation: Acylation of the amino group to form amides is a widely used transformation. This can be readily accomplished by reacting this compound with acyl chlorides or acid anhydrides under basic conditions. This reaction introduces a carbonyl group, which can participate in hydrogen bonding and alter the electronic properties of the molecule. A variety of acylating agents can be employed, leading to the synthesis of a diverse library of N-acyl derivatives.

Amidation: Beyond simple acylation, the amino group can participate in more complex amidation reactions, including the formation of ureas and sulfonamides. Reaction with isocyanates or sulfonyl chlorides provides access to these respective derivatives, further expanding the chemical diversity of compounds that can be generated from this scaffold.

A summary of potential modifications at the amino group is presented in the table below.

ModificationReagents and ConditionsResulting Functional Group
N-Alkylation Alkyl halide, Base (e.g., K₂CO₃, Et₃N)Secondary or Tertiary Amine
N-Acylation Acyl chloride or Anhydride, Base (e.g., Pyridine)Amide
Urea Formation IsocyanateUrea
Sulfonamide Formation Sulfonyl chloride, BaseSulfonamide

Transformations of the Carboxamide Moiety (e.g., esterification, reduction, amide bond formation)

The carboxamide group at the C2 position is another key functional handle for derivatization. Its transformation can lead to a range of other functional groups, significantly altering the molecule's properties.

Esterification: While direct esterification of a carboxamide is not a standard transformation, it is possible to first hydrolyze the carboxamide to the corresponding carboxylic acid, which can then be esterified. The resulting ethyl ester, 4-amino-1-methyl-1H-imidazole-2-carboxylic acid ethyl ester hydrochloride, is a known versatile building block in pharmaceutical synthesis. nbinno.comnbinno.combachem.com This intermediate can be used to introduce a variety of ester functionalities.

Reduction: The carboxamide can be reduced to an aminomethyl group using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the planar carbonyl group into a tetrahedral carbon, which can have a profound impact on the molecule's three-dimensional structure and its interactions with biological targets.

Amide Bond Formation and Exchange: The carboxamide itself can undergo further amide bond formation, for instance, through reactions that lead to N-cyano-1H-imidazole-4-carboxamides. nih.gov Additionally, under certain conditions, amide exchange reactions could be employed to replace the existing amide with a different one, providing another avenue for diversification. A more general strategy for creating diverse amides involves the hydrolysis of the carboxamide to the carboxylic acid, followed by coupling with a variety of amines using standard peptide coupling reagents.

Dehydration to Nitrile: Dehydration of the primary carboxamide to a nitrile functionality is a feasible transformation, typically achieved using dehydrating agents such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). organic-chemistry.org This introduces a linear, electron-withdrawing cyano group, which can serve as a precursor for other functionalities like tetrazoles.

The table below summarizes key transformations of the carboxamide moiety.

TransformationReagents and ConditionsResulting Functional Group
Hydrolysis to Carboxylic Acid Acid or Base catalysis, H₂OCarboxylic Acid
Reduction to Amine LiAlH₄Aminomethyl
Dehydration to Nitrile P₂O₅ or SOCl₂Nitrile
Hofmann Rearrangement Br₂, NaOHAmine (with one less carbon) wikipedia.orgchemistrysteps.commasterorganicchemistry.commychemblog.com

Strategic Modifications of the Imidazole Ring for Analog Development

The imidazole ring itself can be modified through various substitution reactions to generate analogs with altered electronic and steric properties. The existing substituents on the ring direct the position of further modifications.

Electrophilic Substitution: The imidazole ring is generally susceptible to electrophilic attack, with the C5 position being a likely site for substitution due to the directing effects of the existing amino and methyl groups. globalresearchonline.net Reactions such as halogenation (bromination, chlorination) or nitration can introduce substituents at this position. For example, bromination can be achieved using reagents like N-bromosuccinimide (NBS).

Nucleophilic Substitution: While less common for the electron-rich imidazole ring, nucleophilic substitution can occur, particularly on halo-substituted derivatives. researchgate.netresearchgate.netrsc.org For instance, a bromo-substituted analog could undergo substitution with various nucleophiles to introduce new functional groups.

Fused Imidazoles: The amino and adjacent ring carbon atoms can be used to construct fused heterocyclic systems. nih.govrsc.org For example, reaction with α,β-unsaturated carbonyl compounds or other bifunctional electrophiles can lead to the formation of bicyclic structures, significantly increasing the structural complexity and rigidity of the molecule.

Principles of Sustainable Chemistry in the Synthesis of the Chemical Compound

Exploration of Atom-Economical and Waste-Reducing Reaction Designs

Atom economy is a key principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. nih.govslideshare.net In the context of derivatizing this compound, this involves choosing reactions that generate minimal byproducts.

For instance, in N-acylation reactions, the use of acid anhydrides can be more atom-economical than acyl chlorides, as the byproduct is a carboxylic acid which can potentially be recovered and reused. Catalytic approaches are inherently more atom-economical than stoichiometric reactions. The development of catalytic methods for the functionalization of the imidazole ring, for example, would be a significant step towards a greener synthesis. The use of recyclable catalysts, such as magnetic nano-catalysts, further enhances the sustainability of the process. nih.govmdpi.comnih.gov

Utilization of Green Solvents and Solvent-Free Reaction Conditions

The choice of solvent is a major contributor to the environmental impact of a chemical process. Green solvents are those that are less hazardous to health and the environment, are derived from renewable resources, and are easily recycled.

Green Solvents: For the synthesis and derivatization of imidazole compounds, the use of greener solvents such as water, ethanol, or ionic liquids is being explored. nih.govresearchgate.netnih.gov Water is an ideal green solvent due to its non-toxicity and availability, although the solubility of organic reactants can be a limitation. Ionic liquids are non-volatile and can often be recycled, making them an attractive alternative to traditional volatile organic compounds. nih.govresearchgate.netnih.gov

Solvent-Free Conditions: An even more sustainable approach is to conduct reactions under solvent-free conditions. nih.govrsc.orgresearchgate.net This can often be achieved by heating the neat reactants together, sometimes in the presence of a solid-supported catalyst. Microwave-assisted synthesis under solvent-free conditions has emerged as a powerful technique for the rapid and efficient synthesis of imidazole derivatives, often leading to higher yields and shorter reaction times. mdpi.com Flow chemistry is another advanced manufacturing technique that can offer better control over reaction parameters, improved safety, and reduced waste generation, contributing to a greener synthetic process. researchgate.netnih.govthieme-connect.de

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular electronic structure, which in turn dictates geometry, energy, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For this compound, DFT is instrumental in predicting its most stable three-dimensional conformation through a process called geometry optimization. This process systematically alters the molecule's geometry to find the lowest energy arrangement of its atoms. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, DFT calculations can be used to predict various spectroscopic properties. For instance, by calculating the vibrational frequencies, one can generate theoretical Infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. researchgate.net Computational studies on similar benzimidazole (B57391) structures have successfully used DFT methods to gain insight into their structural features. nih.gov

Table 1: Illustrative Predicted Geometric Parameters for this compound from DFT Calculations
Parameter TypeAtoms InvolvedPredicted Value
Bond LengthN1-C21.38 Å
Bond LengthC2=O1.24 Å
Bond LengthC4-NH21.36 Å
Bond AngleC5-N1-C2108.5°
Bond AngleN1-C2-N3110.0°
Dihedral AngleH(amino)-N-C4-C5180.0°

Ab initio quantum chemistry methods are based on first principles without the inclusion of experimental data. These highly accurate, though computationally intensive, methods are particularly useful for elucidating reaction mechanisms. For this compound, ab initio calculations could be employed to map out the potential energy surface of a chemical reaction, such as its synthesis or metabolic degradation.

By calculating the energies of reactants, intermediates, and products, a reaction pathway can be charted. A crucial aspect of this is the identification and characterization of transition states—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. This analysis provides a deep, theoretical understanding of the molecule's chemical stability and reactivity.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a dynamic view of molecular behavior and allowing for the exploration of different molecular conformations. researchgate.net

MD simulations can model this compound in various environments to understand how its conformation and behavior are influenced by its surroundings. Simulating the molecule in an aqueous environment, for example, reveals how water molecules arrange around it and form hydrogen bonds, which affects its solubility and stability.

Of significant interest is the use of MD to simulate the compound within the binding pocket of a target protein. mdpi.com These simulations can predict the preferred binding pose of the ligand and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govresearchgate.net Mixed-solvent MD simulations, which use a combination of water and small organic probe molecules, can be particularly effective at identifying binding "hotspots" on a protein's surface. nih.gov

Table 2: Typical Setup for an MD Simulation of this compound in a Protein Binding Pocket
ParameterDescriptionTypical Value/Condition
SystemLigand, Protein, Water, IonsFully solvated system
Force FieldSet of parameters describing potential energyAMBER, CHARMM, GROMOS
Solvent ModelRepresentation of water moleculesTIP3P, SPC/E
Simulation TimeDuration of the simulation100 - 500 nanoseconds
TemperatureSystem temperature300 K (physiological)
PressureSystem pressure1 bar

MD simulations provide a wealth of data on the dynamic nature of both the ligand and its binding target. Analysis of the simulation trajectory can reveal how the binding of this compound affects the protein's flexibility and conformational state.

Key metrics are often calculated to quantify these dynamics:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the ligand or protein backbone atoms over time from a reference structure. A stable RMSD value suggests that the system has reached equilibrium and the ligand is stably bound.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each individual amino acid residue in the protein or atom in the ligand. It highlights regions of high flexibility and mobility, indicating which parts of the protein are most affected by ligand binding and which parts of the ligand are most mobile within the pocket.

This detailed analysis of dynamics is critical for understanding the mechanism of binding and for the rational design of molecules with improved affinity and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.net These models are built on the principle that the properties of a chemical are a function of its molecular structure.

For a series of analogues of this compound, a QSAR/QSPR study would begin by calculating a set of numerical values, known as molecular descriptors, for each compound. mdpi.com These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. A mathematical model, often using techniques like multiple linear regression (MLR), is then developed to create an equation that relates a selection of these descriptors to an observed activity or property (e.g., binding affinity, solubility). nih.gov Such models are valuable for predicting the properties of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts.

Table 3: Common Molecular Descriptors Calculated for QSAR/QSPR Modeling of this compound
Descriptor TypeDescriptor NameDescription
ConstitutionalMolecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.
PhysicochemicalLogP (octanol-water partition coefficient)A measure of the molecule's hydrophobicity.
TopologicalTopological Polar Surface Area (TPSA)The surface sum over all polar atoms, a predictor of drug transport properties.
ElectronicDipole MomentA measure of the overall polarity of the molecule.
GeometricalMolecular VolumeThe van der Waals volume of the molecule.
ConstitutionalNumber of Hydrogen Bond Donors/AcceptorsCount of atoms that can participate in hydrogen bonding.

Development of Predictive Models for Biological Activity (in vitro/cellular)

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern medicinal chemistry. nih.govnih.gov For this compound, a QSAR model could be developed to correlate its structural features with its biological activity. This process would involve compiling a dataset of imidazole derivatives with known activities against a specific biological target. researchgate.net

The development of such a model would proceed in the following stages:

Data Collection: A series of imidazole-containing compounds with experimentally determined biological activities (e.g., IC50 values) would be gathered from scientific literature. nih.gov

Descriptor Calculation: For each molecule in the series, including this compound, a wide range of molecular descriptors would be calculated. These can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices), and 3D (e.g., molecular shape) descriptors. nih.gov

Model Building: Using statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM), a mathematical relationship between the descriptors and the biological activity is established. nih.gov

Validation: The predictive power of the resulting QSAR model is rigorously assessed through internal and external validation techniques to ensure its robustness and applicability to new compounds. nih.govresearchgate.net

The final QSAR model could then be used to predict the biological activity of this compound and other novel derivatives, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov

Table 1: Hypothetical QSAR Model Descriptors for Imidazole Derivatives
CompoundMolecular Weight (g/mol)LogPTopological Polar Surface Area (Ų)Predicted pIC50
Imidazole Analog 1150.181.258.26.5
Imidazole Analog 2164.211.562.56.8
This compound140.15-0.576.8Predicted value from model
Imidazole Analog 3178.231.865.17.1

Pharmacophore Modeling for Rational Ligand Design

Pharmacophore modeling is a crucial tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. dovepress.com For this compound, a pharmacophore model could be generated based on its structure and the known binding modes of similar ligands. nih.gov

The process typically involves:

Feature Identification: Key chemical features of the molecule, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, are identified. dovepress.com In this compound, the amino group and the carboxamide moiety would likely serve as hydrogen bond donors and acceptors, while the imidazole ring could participate in aromatic or hydrophobic interactions.

Model Generation: Based on a set of active molecules, a 3D arrangement of these features is hypothesized. This model represents the spatial requirements for optimal binding to the target receptor. dergipark.org.tr

Virtual Screening and Ligand Design: The generated pharmacophore model can be used as a 3D query to screen large compound libraries for molecules that match the required features and spatial arrangement. dovepress.com It can also guide the modification of the this compound scaffold to enhance its binding affinity and selectivity.

This approach allows for the efficient identification of novel and potent compounds and provides a framework for understanding the key interactions driving biological activity. dovepress.com

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net It is widely used to predict the interaction between a small molecule, such as this compound, and a macromolecular target, typically a protein. mdpi.com

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking simulations can provide detailed insights into how this compound might bind to a specific protein target. The process involves placing the ligand in the binding site of the protein and sampling different conformations and orientations to find the one with the most favorable binding energy. ajchem-a.com

The outcomes of such a study would include:

Binding Pose: The most likely three-dimensional orientation of the ligand within the protein's active site.

Binding Affinity: A score that estimates the strength of the interaction between the ligand and the protein, often expressed in kcal/mol. nih.gov A lower binding energy generally indicates a more stable complex.

These predictions are invaluable for understanding the mechanism of action and for prioritizing compounds for further experimental testing. researchgate.net

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
LigandTarget ProteinPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki) (µM)
This compoundKinase A-8.50.58
Reference Inhibitor 1Kinase A-9.20.15
This compoundKinase B-6.215.2
Reference Inhibitor 2Kinase B-7.81.5

Identification of Key Intermolecular Interactions (e.g., hydrogen bonding, hydrophobic contacts)

A critical output of molecular docking is the detailed map of intermolecular interactions between the ligand and the protein. researchgate.net For this compound, these interactions would likely include:

Hydrogen Bonds: The amino group (-NH2) and the carboxamide (-CONH2) group are capable of forming hydrogen bonds with amino acid residues in the protein's active site, such as serine, threonine, or aspartic acid. researchgate.net

Hydrophobic Interactions: The methyl group and the imidazole ring can engage in hydrophobic contacts with nonpolar residues like leucine, valine, or isoleucine. aabu.edu.jo

Pi-Pi Stacking: The aromatic imidazole ring could potentially form pi-pi stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

Understanding these specific interactions is fundamental for structure-based drug design, as it allows for the rational modification of the ligand to enhance its binding affinity and specificity for the target protein. nih.gov

Mechanistic Insights into Molecular and Cellular Interactions of 4 Amino 1 Methyl 1h Imidazole 2 Carboxamide Pre Clinical Focus

Investigations into Receptor Binding and Allosteric Modulation

No publicly available studies were found that investigated the receptor binding properties or potential allosteric modulation effects of 4-amino-1-methyl-1H-imidazole-2-carboxamide.

Ligand-Target Binding Assays and Kinetics in Cell-Free Systems

Information from ligand-target binding assays, including kinetic data such as association or dissociation rates for this compound in cell-free systems, is not documented in the reviewed literature.

Characterization of Binding Sites via Mutagenesis and Chemical Probes

There are no available research articles describing the use of site-directed mutagenesis or chemical probes to characterize the specific binding sites of this compound on any biological target.

Enzyme Inhibition and Activation Studies at the Molecular Level

Specific data on the ability of this compound to inhibit or activate enzymes at a molecular level is not present in the available scientific literature.

Kinetic Analysis of Enzyme Inhibition (e.g., Ki, IC50 determination)

No studies were identified that report the kinetic analysis of enzyme inhibition by this compound, and therefore no inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) values can be provided.

Mechanistic Classification of Enzyme Inhibitors (e.g., competitive, non-competitive)

Without kinetic data, the mechanistic classification of this compound as a potential enzyme inhibitor (e.g., competitive, non-competitive, uncompetitive) cannot be determined.

Modulation of Cellular Signaling Pathways

There is no research available that details the effects of this compound on any cellular signaling pathways.

Effects on Protein Kinase Cascades and Phosphorylation Events (in vitro, cell lines)

While direct studies on this compound are limited, research on related imidazole (B134444) carboxamide derivatives suggests a potential for interaction with protein kinase cascades. Imidazole-based compounds have been identified as scaffolds for potent and selective kinase inhibitors. For instance, a series of 2,4-1H-imidazole carboxamides have been discovered as inhibitors of the transforming growth factor β-activated kinase 1 (TAK1), a key enzyme in the mitogen-activated protein kinase (MAPK) pathway. nih.gov These compounds demonstrated biochemical potency and selectivity, highlighting the potential of the imidazole carboxamide core to interact with the ATP-binding site of kinases.

Furthermore, a structurally similar compound, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), has been identified as a specific inhibitor of protein kinase C-iota (PKC-ι). nih.gov In preclinical studies, this compound was shown to decrease cell growth and induce apoptosis in various cancer cell lines. nih.gov These findings suggest that the imidazole carboxamide moiety can be a key pharmacophore for modulating the activity of specific protein kinases, thereby influencing downstream phosphorylation events and cellular processes. The molecular structure of this compound, featuring an imidazole ring and an amino acid-like structure, makes it a valuable candidate for investigating enzyme activity and protein interactions. nbinno.com

Table 1: Effects of Structurally Related Imidazole Carboxamides on Protein Kinases

Compound ClassTarget KinaseObserved EffectReference
2,4-1H-Imidazole CarboxamidesTransforming growth factor β-activated kinase 1 (TAK1)Inhibition, high selectivity nih.gov
5-amino-1-(cyclopentyl)-1H-imidazole-4-carboxamide derivative (ICA-1s)Protein Kinase C-iota (PKC-ι)Specific inhibition, induction of apoptosis nih.gov

Impact on G-protein Coupled Receptor (GPCR) Signaling (in vitro, cell lines)

The potential for this compound to interact with G-protein coupled receptors (GPCRs) is suggested by studies on analogous compounds. A series of 2-amino-1-methyl-1H-imidazole-4(5H)-one derivatives have been synthesized and evaluated as GPCR ligands. nih.gov These compounds were investigated for their potential to inhibit protease-activated receptor-1 (PAR1), a GPCR involved in cancer progression, and its downstream signaling through PI3Kinase. nih.gov This indicates that the methylated imidazole core can serve as a scaffold for developing ligands that modulate GPCR activity.

GPCRs represent a large family of transmembrane proteins that transduce extracellular signals into intracellular responses, often involving G-proteins and second messengers. The interaction of a ligand with a GPCR can trigger a cascade of events, influencing a wide array of cellular functions. While direct evidence for this compound is not yet available, the findings with structurally similar molecules warrant further investigation into its potential effects on GPCR signaling pathways in various cell lines.

Table 2: GPCR Interaction of a Structurally Related Imidazole Compound

Compound ClassTarget GPCRInvestigated PathwayReference
2-amino-1-methyl-1H-imidazole-4(5H)-one derivativesProtease-activated receptor-1 (PAR1)PI3Kinase signaling nih.gov

Interactions with Nucleic Acids (DNA/RNA)

The imidazole ring, a component of this compound, is a planar heterocyclic system that has been explored for its DNA binding capabilities. nih.gov

Research on a closely related compound, 1-methylimidazole-2-carboxamidonetropsin, provides significant insight into the potential DNA binding mode. This synthetic peptide analog was shown to bind to the minor groove of double-helical DNA. nih.gov Specifically, it forms a 2:1 complex with the DNA, with two peptide molecules binding side-by-side in an antiparallel orientation. nih.gov This interaction is sequence-specific, with a notable affinity for the 5'-TGTCA-3' sequence. nih.gov The substitution of a N-methylpyrrole-2-carboxamide with a 1-methylimidazole-2-carboxamide was found to significantly alter the binding specificity. nih.gov

The planar nature of the imidazole ring, similar to purine (B94841) bases in nucleic acids, suggests the potential for intercalative binding or groove binding. nih.gov Molecular docking studies of benzimidazole (B57391) Schiff base ligands have shown that these compounds can interact with DNA, and this interaction is often enhanced by the presence of metal ions. nih.gov While these studies are on more complex molecules, they underscore the inherent ability of the imidazole moiety to participate in DNA binding.

Currently, there is a lack of specific preclinical data on the binding of this compound to RNA structures.

Table 3: DNA Binding Affinity of 1-methylimidazole-2-carboxamidonetropsin (2-ImN)

DNA Binding SiteBinding Affinity (M-1)Reference
5'-TTTTT-3'< 5 x 104 nih.gov
5'-TGTCA-3'1.4 x 105 nih.gov

The ability of imidazole-containing compounds to bind to DNA suggests a potential to influence gene expression and transcription. While direct studies on this compound are not available, research on other imidazole-containing molecules provides a basis for this hypothesis. For example, a clorotepine, which interacts with the Alpha-1A adrenergic receptor (a GPCR), has been shown to have downstream effects that could influence gene expression. nus.edu.sg

The interaction of a small molecule with DNA, either through groove binding or intercalation, can physically obstruct the binding of transcription factors or RNA polymerase, thereby inhibiting the transcription of specific genes. Alternatively, such binding could stabilize certain DNA conformations that either promote or inhibit transcription. Given the demonstrated ability of the 1-methylimidazole-2-carboxamide moiety to bind to the minor groove of DNA, it is plausible that this compound could exert an influence on gene expression in cellular models. However, specific experimental evidence is required to confirm this and to elucidate the specific genes and transcriptional pathways that may be affected.

Biological Activity and Cellular Responses of 4 Amino 1 Methyl 1h Imidazole 2 Carboxamide in Research Models Excluding Clinical Data

In Vivo Studies in Pre-clinical Animal Models

No in vivo studies in preclinical animal models have been published regarding the biological effects of 4-amino-1-methyl-1H-imidazole-2-carboxamide.

There is a lack of published pharmacodynamic evaluations of this compound in any disease-specific animal models, including those for tumor growth inhibition or inflammation.

Tissue Distribution and Accumulation Studies in Animal Organs

No studies detailing the tissue distribution or accumulation of this compound in animal organs were identified in the reviewed literature.

However, research on other imidazole-based compounds provides a general understanding of how this class of molecules might behave in vivo. For instance, a study on a protein kinase C-ι (PKC-ι) inhibitor, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), analyzed its accumulation in heart, liver, kidney, and brain tissues in a murine model. While this compound is an isomer with a different substituent, this type of investigation is typical for understanding the pharmacokinetic profile of a potential therapeutic agent.

Ex Vivo Analysis of Biological Markers and Cellular Responses in Animal Tissues

There is no available data from ex vivo analyses of biological markers or cellular responses in animal tissues specifically for this compound. Such studies are essential for elucidating the mechanisms of action of a compound in a more biologically relevant context than in vitro assays.

Impact on Specific Biological Processes

Antimicrobial and Antifungal Activities (in vitro)

While direct antimicrobial or antifungal data for this compound is not available, the broader class of imidazole-carboxamide derivatives has demonstrated notable activity against various pathogens.

One study investigated a series of (Z)-5-amino-N'-aryl-1-methyl-1H-imidazole-4-carbohydrazonamides, which are structurally related to the compound of interest. These derivatives exhibited significant antifungal activity against several Candida species, including Candida albicans and Candida krusei. The mechanism of action for these compounds appears to involve the generation of reactive oxygen species (ROS) within the fungal cells.

The general imidazole (B134444) scaffold is a well-established pharmacophore in antifungal drug development, with many commercially available antifungal agents belonging to this class. Their primary mechanism of action is often the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane.

Table 1: Antifungal Activity of Structurally Related (Z)-5-amino-N'-aryl-1-methyl-1H-imidazole-4-carbohydrazonamides against Candida Species

Compound DerivativeTarget OrganismActivity
(Z)-5-amino-N'-phenyl-1-methyl-1H-imidazole-4-carbohydrazonamideCandida albicansAntifungal
(Z)-5-amino-N'-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carbohydrazonamideCandida albicansAntifungal
(Z)-5-amino-N'-(3-fluorophenyl)-1-methyl-1H-imidazole-4-carbohydrazonamideCandida kruseiAntifungal

Antioxidant Properties (in vitro)

No specific studies have been published on the in vitro antioxidant properties of this compound. However, the imidazole ring is a component of naturally occurring antioxidants, such as the dipeptide carnosine (beta-alanyl-L-histidine).

Research on other imidazole-containing compounds, including 2-oxo-imidazole-containing dipeptides, has demonstrated significant antioxidant capacity. These compounds are capable of scavenging free radicals, which suggests that the imidazole core may contribute to antioxidant activity. The antioxidant potential of such molecules is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Immunomodulatory Effects (cellular and animal models)

There is no direct evidence of immunomodulatory effects for this compound in the scientific literature. However, other imidazole derivatives have been shown to possess immunomodulatory properties.

For example, 2-acetyl-4-tetrahydroxybutyl imidazole (THI) has been studied for its immunomodulatory effects, which include causing a reversible lymphopenia in mice. Another related compound, 5-aminoimidazole-4-carboxamide-1-beta-4-ribofuranoside (AICAR), has been investigated for its anti-inflammatory effects in a murine model of asthma. These studies indicate that the imidazole scaffold can be a platform for developing compounds with immunomodulatory potential.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 4 Amino 1 Methyl 1h Imidazole 2 Carboxamide Analogs

Identification of Key Structural Features for Biological Activity

The biological activity of 4-amino-1-methyl-1H-imidazole-2-carboxamide is intrinsically linked to its distinct structural components: the imidazole (B134444) ring, the amino group, and the carboxamide moiety. Each of these features plays a significant role in the molecule's interaction with its biological target.

The imidazole ring is a five-membered aromatic heterocycle that is a common feature in many biologically active compounds. nih.gov Its aromaticity and the presence of two nitrogen atoms allow it to participate in various non-covalent interactions, which are fundamental for molecular recognition by biological targets. nih.gov The imidazole nucleus can act as a scaffold, correctly positioning other functional groups for optimal interaction with a receptor or enzyme active site. Furthermore, the nitrogen atoms can act as hydrogen bond acceptors, and the ring itself can engage in π-π stacking interactions with aromatic amino acid residues within a protein's binding pocket.

The amino group at the 4-position of the imidazole ring is a key functional group that can significantly influence the ligand-target interactions. As a primary amine, it can act as a hydrogen bond donor, forming crucial hydrogen bonds with amino acid residues such as aspartate, glutamate, or serine in a binding site. These interactions are often critical for the affinity and specificity of the ligand. The basicity of the amino group also means it can be protonated at physiological pH, allowing it to participate in ionic interactions or salt bridges with negatively charged residues like aspartate or glutamate, further anchoring the ligand in the binding pocket.

The carboxamide moiety at the 2-position is another vital component for the biological activity of this compound analogs. The amide group is capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This dual functionality allows for the formation of a network of hydrogen bonds with the target protein, which can substantially contribute to the binding affinity. nih.gov The planarity of the amide bond also imposes conformational constraints on the molecule, which can be advantageous for fitting into a specific binding site. Modifications to the carboxamide group can have a profound impact on the compound's efficacy and pharmacokinetic properties. nih.gov

Systematic Structural Modifications and Their Biological Implications

Systematic structural modifications of the this compound scaffold are a cornerstone of SAR studies. By altering specific parts of the molecule and observing the resulting changes in biological activity, researchers can map the pharmacophore and optimize the lead compound.

The synthesis of N-substituted and N-protected analogs of this compound can provide valuable insights into the role of the nitrogen atoms in biological activity. Protecting the amino group, for instance, can help to determine its necessity for the desired biological effect.

In a study on structurally related ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates, a series of analogs with different alkyl chains at the N-1 position were synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. nih.gov The results indicated that the length of the alkyl chain at the N-1 position significantly influenced the cytotoxic activity. A significant increase in potency was observed with increasing chain length up to a certain point, suggesting the importance of this substituent for interaction with a hydrophobic pocket in the target. For instance, the dodecyl-substituted analog exhibited potent activity against HeLa and HT-29 cancer cell lines. nih.gov This highlights how systematic modification of the N-1 substituent can be a powerful strategy to modulate the biological activity of aminoimidazole-based compounds.

Below is a representative data table illustrating the structure-activity relationship of N-1 substituted aminoimidazole analogs based on the findings for ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate and related compounds. nih.gov

CompoundN-1 SubstituentHeLa IC₅₀ (µM)HT-29 IC₅₀ (µM)
5a Methyl>50>50
5b Propyl25.331.6
5c Hexyl10.515.8
5d Octyl5.28.9
5e Dodecyl0.7371.194

This table is illustrative of the SAR trends observed for N-1 substituted aminoimidazole analogs and is based on data for a closely related series of compounds. nih.gov

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. drughunter.com The carboxamide moiety in this compound is a prime candidate for bioisosteric replacement.

Influence of Substituents on the Imidazole Ring (e.g., electronic, steric effects)

The substitution pattern on the imidazole ring of this compound analogs is a critical determinant of their biological activity. Both electronic and steric effects of these substituents can significantly modulate the interaction of the molecule with its biological target. The imidazole ring, being an electron-rich heterocycle, is sensitive to the electronic nature of its substituents, which can alter its pKa and hydrogen bonding capacity.

Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) attached to the imidazole ring can influence the molecule's binding affinity to its target protein. For instance, in a series of 4-aminoquinoline (B48711) imidazole analogues, the strategic placement of EWGs and EDGs on the imidazole moiety was explored to understand their impact on binding affinity. This approach highlights the general principle that modulating the electron density within the imidazole ring can fine-tune biological activity.

Steric effects also play a crucial role. The size and spatial arrangement of substituents can either facilitate or hinder the optimal orientation of the molecule within a binding pocket. A bulky substituent might cause steric clashes, preventing the molecule from binding effectively. Conversely, a well-placed group could establish favorable van der Waals interactions, thereby enhancing affinity. Studies on related heterocyclic compounds have shown that even the position of a small methyl group can be critical, with incorrect placement leading to steric hindrance and a loss of interaction with the target receptor.

While specific SAR data on a broad range of this compound analogs is not extensively available in the public domain, the general principles of medicinal chemistry suggest that a systematic exploration of substituents at available positions on the imidazole ring would be a key strategy in optimizing the pharmacological profile of this scaffold. The table below illustrates hypothetical effects of different substituent types on the imidazole ring based on established medicinal chemistry principles.

Substituent Position on Imidazole RingSubstituent TypePotential Electronic EffectPotential Steric EffectHypothesized Impact on Activity
C5Small alkyl (e.g., -CH3)Weakly electron-donatingLowMay enhance hydrophobic interactions if the binding pocket accommodates it.
C5Halogen (e.g., -Cl, -F)Electron-withdrawing (inductive), weakly donating (resonance)Low to moderateCan modulate pKa and form halogen bonds, potentially increasing affinity.
C5Methoxy (e.g., -OCH3)Electron-donating (resonance), electron-withdrawing (inductive)ModerateMay act as a hydrogen bond acceptor and influence solubility.
C5Nitro (e.g., -NO2)Strongly electron-withdrawingModerateSignificantly lowers the basicity of the imidazole ring, which could drastically alter binding.
N1-methyl groupLarger alkyl (e.g., -CH2CH3)Weakly electron-donatingModerateMay probe for additional hydrophobic pockets or introduce steric hindrance.

Correlation of Structural Changes with Mechanistic Shifts

The structural modifications of this compound analogs not only affect their potency but can also lead to significant shifts in their mechanism of action. These mechanistic shifts can manifest as changes in receptor binding specificity, allosteric modulation, or enzyme kinetic profiles.

Impact of SAR on Receptor Binding Specificity and Allosteric Modulation

Structural alterations to the core scaffold of a molecule can profoundly impact its interaction with receptors. These changes can switch a compound's activity between different receptor subtypes or even alter its functional effect from an agonist to an antagonist or an allosteric modulator. For instance, in the realm of G protein-coupled receptors (GPCRs), subtle structural modifications can determine whether a ligand binds to the orthosteric site (the primary binding site for the endogenous ligand) or an allosteric site (a secondary site that modulates the receptor's function).

Positive allosteric modulators (PAMs) are of significant therapeutic interest as they can enhance the effect of the endogenous ligand, offering a more nuanced and potentially safer pharmacological response. Imidazole-containing structures have been identified as scaffolds for PAMs of various receptors. The β-amino carboxamide moiety, which is structurally related to the core of this compound, has been shown to be crucial for the activity of M4 muscarinic acetylcholine (B1216132) receptor PAMs. The ability of this moiety to form an intramolecular hydrogen bond is believed to be essential for maintaining a planar conformation necessary for activity.

The specificity of receptor binding is also highly dependent on the substitution pattern. In a series of imidazodiazepines, the type of substituent group (e.g., ester, amide, or oxadiazole) and its stereochemistry were found to be critical for selectivity between kappa opioid receptors and the GABA-A receptor benzodiazepine (B76468) site. mdpi.com For example, compounds with carboxylic acid or primary amide functionalities tended to interact more strongly with GABA-A receptors, while larger hydrophobic groups enhanced affinity for opioid receptors. mdpi.com This demonstrates how functional group modifications can direct a scaffold towards different biological targets.

Analog ScaffoldKey Structural FeatureTarget ReceptorObserved EffectReference
ImidazodiazepineCarboxylic acid or primary amideGABA-A ReceptorStronger binding affinity mdpi.com
ImidazodiazepineLarger hydrophobic ester groupsKappa Opioid ReceptorMore potent binding mdpi.com
Thieno[2,3-b]pyridine carboxamideβ-amino carboxamideM4 Muscarinic ReceptorPositive allosteric modulation nih.gov
2-phenyl-1H-benzo[d]imidazoleMethyl group at position 6GABA-A Receptor (α1/γ2 interface)Favorable for allosteric recognition uomustansiriyah.edu.iq
2-phenyl-1H-benzo[d]imidazoleMethyl group at position 5GABA-A Receptor (α1/γ2 interface)Steric penalty, abolishes interaction uomustansiriyah.edu.iq

Influence of Structural Alterations on Enzyme Kinetic Profiles

When the biological target is an enzyme, structural modifications to an inhibitor can significantly alter its kinetic profile. These changes can affect the inhibitor's potency (e.g., IC50 or Ki values) and its mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). The imidazole carboxamide scaffold has been explored for its potential as an enzyme inhibitor for various kinases.

A study on 2,4-1H-imidazole carboxamides as inhibitors of Transforming growth factor β-activated kinase 1 (TAK1) provides a clear example of how structural changes influence enzyme inhibition. nih.gov In this study, a scaffold-hopping approach from a pyrrole-dicarboxamide to an imidazole-dicarboxamide resulted in a twofold increase in potency. nih.gov This highlights the importance of the core heterocyclic ring system for interacting with the enzyme's active site.

Further optimization of the imidazole-based TAK1 inhibitors revealed steep structure-activity relationships. Modifications at different positions of the molecule led to significant changes in inhibitory activity. For example, replacing a pyrrolidine (B122466) moiety with a dimethyl analog caused a 20-fold drop in potency, suggesting that steric bulk and the specific conformation of this group were critical for optimal binding. nih.gov The data below, adapted from this study on a related imidazole carboxamide series, illustrates the impact of such structural alterations on enzyme inhibition.

CompoundCore ScaffoldKey Structural ModificationTarget EnzymeIC50 (μM)Reference
Analog 1Pyrrole-dicarboxamideN-methyl amide with pyrrolidineTAK1~1.8 nih.gov
Analog 2Imidazole-dicarboxamideN-methyl amide with pyrrolidineTAK10.9 nih.gov
Analog 3Pyrrole-dicarboxamideN-methyl amide with dimethylamineTAK1>40 nih.gov
Analog 4Pyrrole-dicarboxamideN-methyl amide with piperidineTAK1~3.5 nih.gov
Analog 5Pyrazole-dicarboxamideN-methyl amide with pyrrolidineTAK1>40 nih.gov

Biotechnological and Research Tool Applications of 4 Amino 1 Methyl 1h Imidazole 2 Carboxamide

Utilization as a Chemical Probe for Target Validation in Cellular Systems

Development of Affinity Probes for Protein Isolation and Identification

Affinity probes are created by modifying a molecule of interest to include a reactive group or a tag that allows for the isolation of its binding partners. The 4-amino-1-methyl-1H-imidazole-2-carboxamide structure could serve as a foundation for such probes. For instance, the amino group could be functionalized with a linker attached to a biotin (B1667282) molecule or a reactive moiety for covalent capture of target proteins.

Table 1: Potential Modifications of this compound for Affinity Probe Development

Modification SitePotential Modifying GroupPurpose
4-amino groupBiotin-linker conjugateEnables pull-down of target proteins using streptavidin beads.
4-amino groupPhoto-reactive group (e.g., diazirine)Allows for light-induced covalent crosslinking to the target protein.
Aromatic C-H bondsIntroduction of a reactive handleProvides an alternative site for linker attachment.

Synthesis of Fluorescently Labeled Analogs for Imaging Studies

Fluorescently labeled molecules are invaluable for visualizing the localization and dynamics of their targets within cells. The 4-amino group of this compound is a suitable site for the attachment of a fluorophore. The choice of fluorophore would depend on the specific imaging application, considering factors like cell permeability, photostability, and spectral properties.

Table 2: Examples of Fluorophores for Potential Conjugation

FluorophoreExcitation (nm)Emission (nm)Potential Application
Fluorescein~494~518Standard cellular imaging
Rhodamine~550~570Live-cell imaging
Cyanine dyes (e.g., Cy5)~650~670In vivo imaging, super-resolution microscopy

Application as a Scaffold for Rational Drug Design in Pre-clinical Research

The imidazole (B134444) core is a common scaffold in medicinal chemistry due to its ability to participate in various biological interactions. nbinno.com While specific drug design programs centered on this compound are not widely published, its structure provides a versatile template for rational drug design.

Design and Synthesis of Second-Generation Compounds

Based on an initial hit from a screening campaign, medicinal chemists often design and synthesize "second-generation" compounds with improved properties such as potency, selectivity, and pharmacokinetic profiles. For this compound, this could involve modifications at several positions to explore the structure-activity relationship (SAR). A study on phenyl imidazole carboxamides demonstrated that modifications around the imidazole scaffold could lead to improved potency against Leishmania donovani. monash.edu

Table 3: Potential Sites for Modification in Second-Generation Compound Design

PositionType of ModificationDesired Outcome
4-amino groupAcylation, alkylationModulate hydrogen bonding and steric interactions.
2-carboxamide (B11827560)Substitution on the nitrogenExplore new binding pockets and improve solubility.
Imidazole ringSubstitution at the 5-positionEnhance target selectivity and metabolic stability.
1-methyl groupReplacement with other alkyl or aryl groupsAlter pharmacokinetic properties.

Fragment-Based Drug Discovery (FBDD) Leveraging the Imidazole Core

Fragment-based drug discovery (FBDD) is a method that starts with identifying small, low-molecular-weight compounds ("fragments") that bind to a biological target. nih.gov The imidazole ring is a privileged scaffold in FBDD due to its small size and ability to form key interactions. While there is no specific mention of this compound in published FBDD screens, its core structure aligns with the principles of a good fragment. A study on the discovery of kinase inhibitors utilized a pyrazole-benzimidazole core as a starting point for FBDD. acs.org

Table 4: Physicochemical Properties of this compound Relevant to FBDD

PropertyValue (Predicted)"Rule of Three" Compliance
Molecular Weight~140 g/mol Yes (< 300)
cLogP< 1Yes (< 3)
Hydrogen Bond Donors2Yes (≤ 3)
Hydrogen Bond Acceptors3Yes (≤ 3)

Use in Analytical Standards and Reference Materials for Chemical and Biological Research

Analytical standards are crucial for the accurate quantification and identification of compounds in various matrices. While some aminoimidazole carboxamide derivatives are available as analytical standards, the specific certification of this compound as a reference material is not widely documented. medchemexpress.comlgcstandards.com For a compound to be used as a reference material, it must be of high purity and well-characterized.

Table 5: Characterization Data for a Potential Analytical Standard

Analytical TechniquePurpose
Nuclear Magnetic Resonance (NMR)Structural elucidation and confirmation.
Mass Spectrometry (MS)Determination of molecular weight and elemental composition.
High-Performance Liquid Chromatography (HPLC)Purity assessment.
Elemental AnalysisConfirmation of elemental composition.

Potential as a Component in Advanced Chemical Systems for Research Purposes

The heterocyclic compound this compound serves as a valuable and versatile scaffold in the development of advanced chemical systems for a range of research applications. Its inherent structural features, including the imidazole core, which can act as a bioisostere for other important chemical moieties, make it an attractive starting point for the synthesis of diverse molecular libraries and targeted research tools. The strategic placement of amino and carboxamide groups provides functional handles for chemical modification, allowing for the systematic exploration of chemical space and the optimization of molecular properties for specific biological targets.

The utility of the imidazole scaffold, closely related to this compound, has been demonstrated in the generation of compound libraries for biological screening. For instance, the imidazole-4,5-dicarboxylic acid scaffold has been employed in the parallel synthesis of a 126-member library of dissymmetrically disubstituted imidazole-4,5-dicarboxamides. nih.gov These compounds were designed as purine (B94841) mimics with the hypothesis that they could act as kinase inhibitors by competitively binding to the ATP-binding site. nih.gov This approach highlights the potential of imidazole-based structures to generate collections of molecules for high-throughput screening campaigns aimed at discovering novel modulators of enzyme activity.

Furthermore, derivatives of the core 1H-imidazole-2-carboxylic acid structure have been the subject of structure-guided optimization to develop potent enzyme inhibitors. In one notable study, researchers focused on developing inhibitors for metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance to bacteria. nih.gov Through systematic modification of the 1H-imidazole-2-carboxylic acid core, including substitutions at the 1-position, potent inhibitors of VIM-type MBLs were identified. nih.gov This work underscores the potential of the imidazole scaffold as a platform for the rational design of enzyme inhibitors to combat antimicrobial resistance.

The strategic value of the this compound scaffold lies in its adaptability for creating diverse molecular architectures. The amino and carboxamide functional groups can be readily modified to introduce a variety of substituents, thereby influencing the molecule's steric and electronic properties. This modularity is a key feature in the construction of combinatorial libraries, where a common core structure is decorated with a wide array of chemical building blocks. The resulting library of compounds can then be screened against biological targets to identify "hit" molecules with desired activities.

The research applications of such imidazole-based chemical systems are broad. Beyond their potential as kinase and MBL inhibitors, they can be employed to develop chemical probes to study biological processes. For example, a molecule from a library that shows specific binding to a protein of interest could be further modified with a fluorescent tag or an affinity handle. Such a probe would be an invaluable tool for studying the protein's localization, interactions, and function within a cellular context.

The following table summarizes the key attributes of this compound and related scaffolds that make them suitable for the development of advanced chemical systems for research.

AttributeDescriptionResearch Application
Structural Versatility The imidazole core with amino and carboxamide functional groups allows for diverse chemical modifications.Synthesis of combinatorial libraries for high-throughput screening.
Bioisosteric Potential The imidazole ring can mimic other chemical structures, such as purines, in biological systems.Design of competitive inhibitors for enzymes like kinases.
Scaffold for Rational Design The core structure can be systematically modified based on structural biology data to optimize binding to a target.Development of potent and selective enzyme inhibitors (e.g., for metallo-β-lactamases).
Functional Handles The amino and carboxamide groups provide sites for the attachment of reporter groups (e.g., fluorophores) or affinity tags.Creation of chemical probes for studying protein function and localization.

Challenges, Limitations, and Future Research Directions for 4 Amino 1 Methyl 1h Imidazole 2 Carboxamide

Synthetic Challenges and Opportunities for Efficient and Sustainable Production

The efficient and sustainable production of 4-amino-1-methyl-1H-imidazole-2-carboxamide presents several synthetic challenges. Traditional methods for constructing the imidazole (B134444) core and introducing the required functional groups can involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. mdpi.com For instance, the synthesis of similar imidazole derivatives often requires toxic and volatile organic solvents and may suffer from low yields. mdpi.com

A significant opportunity lies in the development of greener and more efficient synthetic routes. mdpi.comresearchgate.net One promising approach is the use of deep eutectic solvents (DESs) as nonconventional and environmentally friendly reaction media. mdpi.com Research on the synthesis of 2-aminoimidazoles has shown that using a choline (B1196258) chloride-urea deep eutectic solvent can significantly reduce reaction times and simplify product isolation compared to traditional methods that use volatile organic solvents. mdpi.com Furthermore, the development of one-pot, multi-component reactions catalyzed by reusable nanocatalysts, such as Cr2O3 nanoparticles, under microwave irradiation in water as a solvent, offers a pathway to high-yield, environmentally benign synthesis of imidazole derivatives. researchgate.net Another avenue for sustainable production is the exploration of novel catalytic systems, like magnetically separable nanocatalysts, which have demonstrated high efficiency and reusability in the synthesis of related imidazole compounds. researchgate.net

Future research should focus on adapting these greener synthetic methodologies to the specific synthesis of this compound. This includes optimizing reaction conditions, exploring a wider range of catalysts, and developing scalable processes suitable for industrial production. google.com

Table 1: Comparison of Synthetic Methods for Imidazole Derivatives

MethodCatalystSolventReaction TimeYieldSustainability AspectsReference
Traditional SynthesisVariousVolatile Organic Solvents (e.g., THF, DMF)10-12 hoursVariableUse of toxic and volatile solvents mdpi.com
Deep Eutectic SolventsNoneCholine Chloride-Urea4-6 hoursHighBiorenewable and non-toxic solvent, simplified work-up mdpi.com
Microwave-Assisted SynthesisCr2O3 NanoparticlesWaterFew minutesHighUse of water as a green solvent, short reaction times researchgate.net
Magnetic NanocatalystFe3O4@C@PrNHSO3HSolvent-freeNot specifiedHigh to excellentReusable catalyst, solvent-free conditions researchgate.net

Addressing Selectivity and Off-Target Effects in Pre-clinical Biological Systems

A critical challenge in the preclinical development of this compound is ensuring its selectivity for the intended biological target while minimizing off-target effects. The imidazole carboxamide scaffold is present in a variety of biologically active molecules that can interact with multiple targets. For example, some 2,4-1H-imidazole carboxamides have been identified as potent inhibitors of transforming growth factor β-activated kinase 1 (TAK1), but also showed inhibition of other kinases at higher concentrations. nih.gov Similarly, studies on 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as inhibitors of protein kinase B (PKB) revealed off-target activity against other kinases in the AGC family, such as PKA, ROCK2, and p70S6K. nih.gov

Addressing this challenge requires a comprehensive approach to selectivity profiling early in the research process. High-throughput screening against a broad panel of kinases and other relevant biological targets is essential to identify potential off-target interactions. nih.gov Structure-activity relationship (SAR) studies can then be employed to modify the structure of this compound to enhance its selectivity. For instance, the introduction of specific substituents can modulate the binding affinity for the primary target while reducing interactions with off-target proteins. nih.gov

Future research should focus on the detailed characterization of the selectivity profile of this compound and its analogs. This includes not only in vitro enzyme assays but also cell-based assays to assess off-target effects in a more biologically relevant context. The development of computational models to predict potential off-target interactions can also guide the design of more selective compounds.

Development of Advanced Delivery Systems for Research Probes and Tool Compounds

The utility of this compound as a research probe or tool compound can be limited by its physicochemical properties, such as solubility and cell permeability. To overcome these limitations, the development of advanced delivery systems is a crucial area of future research. The imidazole moiety itself offers opportunities for creating pH-sensitive delivery systems. nih.gov Imidazole groups can become protonated in the acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes, triggering the release of the encapsulated compound. nih.gov

Liposomes and polymeric nanoparticles are promising platforms for the delivery of imidazole-based compounds. nih.govacs.org For instance, imidazole-based lipids have been incorporated into liposomes to create pH-sensitive convertible liposomes that can enhance drug release in acidic environments. nih.gov Additionally, composite films made of polylactic acid (PLA) and polyethylene (B3416737) glycol (PEG) containing imidazole derivatives have been explored for their potential as drug delivery carriers. acs.org

Future research should focus on the design and synthesis of novel delivery systems specifically tailored for this compound. This includes the development of nanoformulations that can improve its solubility, protect it from degradation, and facilitate its transport across biological membranes. The surface of these delivery systems can also be functionalized with targeting ligands to enhance their accumulation at specific sites of interest, thereby increasing their efficacy and reducing potential systemic toxicity.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

A comprehensive understanding of the mechanism of action of this compound is essential for its rational development. Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools to elucidate the molecular pathways affected by this compound. For example, studies on 5-aminoimidazole-4-carboxamide (B1664886) ribonucleoside (AICAR), a related compound, have utilized RNA sequencing to reveal its effects on gene expression in primary acute myeloid leukemia cells, showing a downregulation of pyrimidine (B1678525) metabolism pathways and an upregulation of genes involved in hematopoietic cell lineage. nih.gov

The integration of multiple omics datasets can provide a systems-level view of the cellular response to this compound. Proteomics can identify the protein targets and downstream signaling pathways modulated by the compound, while metabolomics can reveal changes in cellular metabolism. By combining these approaches, researchers can construct detailed models of the compound's mechanism of action.

Future research should involve the systematic application of omics technologies to study the effects of this compound in relevant biological systems. This will not only help to identify its primary targets but also to uncover potential off-target effects and mechanisms of resistance. Such a comprehensive mechanistic understanding will be invaluable for guiding the optimization of the compound and identifying potential biomarkers for its activity.

Exploration of Unexplored Biological Targets and Pathways for the Compound

While this compound may have known biological activities, there is a vast landscape of unexplored biological targets and pathways that it could potentially modulate. The imidazole scaffold is a common feature in many medicinal agents with a wide range of therapeutic applications, including anticancer, antibacterial, and antifungal activities. nih.govnih.gov This suggests that this compound and its derivatives may have a broader spectrum of biological activities than currently recognized.

Phenotypic screening, where the effects of a compound are assessed in a cell-based or whole-organism model without a preconceived target, is a powerful approach for discovering novel biological activities. This can be followed by target deconvolution studies to identify the molecular target responsible for the observed phenotype. Additionally, related compounds like 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR) have been shown to have immunomodulatory effects and to mimic the effects of insulin (B600854) on gluconeogenic gene expression, suggesting that this compound could also have potential applications in inflammatory diseases and metabolic disorders. nih.govnih.gov

Future research should focus on systematic screening of this compound in a diverse range of biological assays to identify novel activities. This could lead to the discovery of new therapeutic applications for this compound and its analogs. Furthermore, exploring its effects on different cellular pathways, beyond those initially targeted, could reveal unexpected mechanisms of action and open up new avenues for research.

Novel Methodologies for High-Throughput Screening and Lead Optimization of Analogs

The discovery of novel analogs of this compound with improved potency, selectivity, and pharmacokinetic properties requires efficient high-throughput screening (HTS) and lead optimization strategies. monash.edunih.gov HTS allows for the rapid testing of large compound libraries to identify initial "hits" with desired biological activity. nih.gov A variety of HTS assays can be employed, including biochemical assays that measure the direct interaction of a compound with its target, and cell-based assays that assess the compound's effects in a more physiological context. nih.gov

Once initial hits are identified, a process of lead optimization is undertaken to improve their properties. nih.govnih.govcreative-peptides.com This involves the synthesis and testing of a series of analogs to establish a structure-activity relationship (SAR). monash.edunih.gov This information is then used to guide the design of new compounds with enhanced characteristics. For example, in the optimization of a series of 5-amino-1,2,3-triazole-4-carboxamides, improvements in potency, aqueous solubility, and metabolic stability were achieved through systematic structural modifications. nih.gov

Future research in this area should focus on the development of novel and robust HTS assays tailored to the specific biological targets of this compound. The implementation of automated HTS platforms can significantly accelerate the screening process. enamine.net Furthermore, the integration of computational tools, such as virtual screening and predictive modeling, can help to prioritize compounds for synthesis and testing, thereby making the lead optimization process more efficient.

Table 2: High-Throughput Screening Methodologies

Assay TypePrincipleAdvantagesDisadvantagesReference
Biochemical Assays
Fluorescence PolarizationMeasures changes in the rotation of a fluorescently labeled molecule upon binding to a target.Homogeneous, sensitive, and suitable for HTS.Requires a fluorescent probe and can be prone to interference. nih.gov
FRET/TR-FRETMeasures the transfer of energy between two fluorophores in close proximity.Homogeneous, ratiometric, and has a high signal-to-noise ratio.Requires labeled binding partners and can be complex to set up. nih.gov
Cell-Based Assays
Reporter Gene AssaysMeasures the activity of a specific signaling pathway by linking it to the expression of a reporter gene.Highly sensitive and can be used to study a wide range of targets.Can be prone to off-target effects and may not reflect the physiological context. nih.gov
High-Content ScreeningUses automated microscopy to measure multiple cellular parameters simultaneously.Provides detailed information about the effects of a compound on cellular morphology and function.Can be complex to analyze and requires specialized equipment. nih.gov

Interdisciplinary Approaches with Computational Science for Predictive Modeling Refinement

The integration of computational science with experimental research offers a powerful interdisciplinary approach to refine the predictive modeling of this compound and its analogs. nih.gov Quantitative structure-activity relationship (QSAR) models, for example, can be developed to predict the biological activity of new compounds based on their chemical structure. researchgate.net These models can be used to guide the design of new analogs with improved properties and to prioritize compounds for synthesis and testing.

Predictive modeling can also be used to assess the absorption, distribution, metabolism, and excretion (ADME) properties of compounds, which are crucial for their development as research tools or therapeutic agents. nih.govyoutube.com By predicting these properties early in the research process, it is possible to identify and address potential liabilities before significant resources are invested in a compound.

Future research should focus on the development and validation of robust predictive models for the bioactivity and ADME properties of this compound and its analogs. nih.govnih.govyoutube.com This will require the generation of high-quality experimental data to train and test the models. The use of machine learning algorithms and other advanced computational techniques can further enhance the accuracy and predictive power of these models. researchgate.net By combining computational and experimental approaches, it will be possible to accelerate the discovery and development of novel imidazole carboxamide derivatives with optimized properties.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-amino-1-methyl-1H-imidazole-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclization and functional group modification. For example, manganese(IV) oxide in dichloromethane at room temperature for 2 hours achieved 85% yield in related imidazole derivatives . Optimization should focus on solvent polarity (e.g., dichloromethane vs. THF), temperature control (20–25°C), and catalyst efficiency. Reaction progress should be monitored via HPLC or TLC to track intermediates and minimize side products .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Mandatory protocols include wearing nitrile gloves, safety goggles, and lab coats to prevent skin contact. Work should be conducted in a fume hood with proper ventilation. Waste must be segregated and disposed via certified biohazard services. Immediate decontamination of spills using adsorbent materials (e.g., silica gel) is essential .

Q. Which analytical techniques reliably characterize the purity and structure of this compound?

  • Methodological Answer : Purity is assessed via HPLC-UV (λ = 254 nm) with a C18 column. Structural confirmation uses 1H/13C NMR (e.g., imidazole ring protons at δ 7.2–7.5 ppm) and FTIR (amide C=O stretch at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures stoichiometric consistency .

Advanced Research Questions

Q. How can hydrogen bonding patterns of this compound be analyzed to elucidate its interaction with DNA bases?

  • Methodological Answer : Hydrogen bonding is studied via 1H NMR titration (e.g., imino proton shifts upon DNA base addition) and isothermal titration calorimetry (ITC) to measure binding constants (Ka). Substituents at the 4(5)-position modulate bond strength; for example, electron-withdrawing groups enhance interaction with guanine, as shown in DNA sequencing studies using recognition tunneling .

Q. What methodologies resolve contradictory data on the physicochemical properties (e.g., pKa, solubility) of this compound across studies?

  • Methodological Answer : Standardize experimental conditions (pH 7.4, 25°C) and use orthogonal techniques:

  • pKa determination : Potentiometric titration vs. UV-Vis spectral shifts.
  • Solubility : Shake-flask method with HPLC quantification.
    Cross-validate with density functional theory (DFT) calculations to reconcile discrepancies .

Q. How can solvent effects on the long-term stability of this compound be quantitatively evaluated?

  • Methodological Answer : Conduct accelerated stability studies in solvents (DMSO, ethanol, phosphate buffer) at 40°C/75% RH. Monitor degradation via LC-MS to identify hydrolysis or oxidation products. Apply the Arrhenius equation (Ea = activation energy) to predict shelf-life. For example, aqueous solutions may degrade faster due to imidazole ring hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.